molecular formula C19H21NO B12575452 4-(1,3-Diphenylprop-2-en-1-yl)morpholine CAS No. 201852-22-4

4-(1,3-Diphenylprop-2-en-1-yl)morpholine

Cat. No.: B12575452
CAS No.: 201852-22-4
M. Wt: 279.4 g/mol
InChI Key: RUCWWEVUCYXZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Diphenylprop-2-en-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 1,3-diphenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 1,3-diphenylprop-2-en-1-one. One common method is the gold-catalyzed one-pot/multicomponent synthesis, which starts from benzyl alcohols. This method involves the oxidation of benzyl alcohols to aldehydes using manganese dioxide, followed by a gold-catalyzed multicomponent reaction . The reaction is carried out at elevated temperatures, typically around 80°C, and the product is isolated by column chromatography .

Industrial Production Methods

the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are often employed to enhance efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diphenylprop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like gold or nickel .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

4-(1,3-Diphenylprop-2-en-1-yl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Diphenylprop-2-en-1-yl)morpholine is unique due to its combination of a morpholine ring and a 1,3-diphenylprop-2-en-1-yl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .

Properties

CAS No.

201852-22-4

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-(1,3-diphenylprop-2-enyl)morpholine

InChI

InChI=1S/C19H21NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-12,19H,13-16H2

InChI Key

RUCWWEVUCYXZLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.